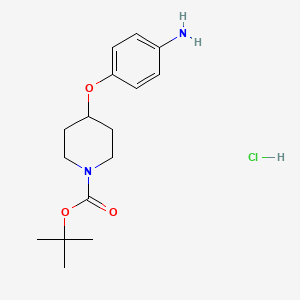

Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate hydrochloride

Description

Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate hydrochloride (CAS: 138227-63-1) is a piperidine-derived compound featuring a tert-butyl carbamate protecting group, a 4-aminophenoxy substituent, and a hydrochloride counterion. The hydrochloride salt improves aqueous solubility, making it advantageous for pharmaceutical applications .

Properties

Molecular Formula |

C16H25ClN2O3 |

|---|---|

Molecular Weight |

328.83 g/mol |

IUPAC Name |

tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C16H24N2O3.ClH/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13;/h4-7,14H,8-11,17H2,1-3H3;1H |

InChI Key |

OKCNIOKFSOGIFX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Route for the Nitro Precursor

- Starting materials: 4-nitrophenol and tert-butyl 4-piperidone-1-carboxylate.

- Reaction conditions: The nucleophilic aromatic substitution reaction is performed under basic conditions, commonly using potassium carbonate (K2CO3) as base and dimethylformamide (DMF) as solvent.

- Procedure: Stirring the mixture at room temperature for several hours allows the phenol oxygen to displace a leaving group on the piperidine derivative, forming the nitrophenoxy-substituted product.

- Purification: The product is purified by recrystallization or chromatographic methods to yield tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate with high purity.

Reduction of Nitro Group to Amino Group

The key step to obtain this compound is the reduction of the nitro group to the corresponding amine.

Reduction Methods

- Catalytic hydrogenation: Using hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst under mild pressure and temperature conditions effectively reduces the nitro group to an amino group.

- Alternative reducing agents: Chemical reductions using agents like iron powder in acidic media or tin(II) chloride can also be employed, but catalytic hydrogenation is preferred for cleaner reactions and better yields.

- Work-up: After reduction, the amine is often converted to its hydrochloride salt by treatment with hydrochloric acid, improving stability and ease of handling.

Synthesis of tert-butyl 4-aminopiperidine-1-carboxylate Intermediate

A related intermediate, tert-butyl 4-aminopiperidine-1-carboxylate, is synthesized via a patented method involving:

- Step 1: Protection of 4-piperidinecarboxamide with di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine and water, yielding 1-Boc-4-piperidyl urea.

- Step 2: Bromination of this intermediate in sodium hydroxide solution followed by reflux and pH adjustment to isolate 1-Boc-4-aminopiperidine as a white crystalline solid with purity >98% and melting point ~51 °C.

This intermediate is crucial for subsequent functionalization to generate the phenoxy-substituted derivatives.

Coupling to Form this compound

The amino-substituted piperidine derivative is coupled with 4-nitrophenol or its derivatives via nucleophilic aromatic substitution or ether formation reactions.

- Typical conditions: The nucleophilic amine attacks the activated aromatic ring under controlled temperature (often below 20 °C) and in the presence of bases like triethylamine or potassium carbonate.

- Protection/deprotection: The Boc group protects the piperidine nitrogen during coupling and is removed later using trifluoroacetic acid (TFA) or hydrochloric acid to yield the free amine hydrochloride salt.

Summary Table of Key Preparation Steps

Analytical and Research Findings

- Purity and identity confirmation: High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) confirm the structure and purity, typically >95% for intermediates and >98% for final products.

- Melting points: The Boc-protected intermediates show melting points around 51 °C, consistent with literature data.

- Reaction yields: Optimized reaction conditions yield 80-90% in coupling steps and near quantitative reduction yields.

- Selectivity: Boc protection ensures regioselective functionalization at the 4-position of piperidine, minimizing side reactions.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Group

The tert-butoxycarbonyl (Boc) protecting group is readily removed under acidic conditions to expose the primary amine. This reaction is critical for subsequent functionalization:

Reaction Conditions :

-

Reagent : Trifluoroacetic acid (TFA, 10% in CHCl)

-

Temperature : Room temperature

-

Time : 1–2 hours

Outcome :

-

The Boc group is cleaved, yielding 4-aminopiperidine hydrochloride.

-

Example: Deprotection of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate under TFA yielded the free amine for further coupling .

Amide Bond Formation via Coupling Reactions

The deprotected amine undergoes acylation or coupling reactions to form amide bonds, a key step in drug derivatization:

Reaction Conditions :

-

Activating Agents : Hydroxybenzotriazole (HOBt) and HBTU

-

Base : Diisopropylethylamine (DIPEA)

-

Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)

Example :

Coupling of the deprotected amine with carboxylic acids (e.g., arylacetic acids) produces amide-linked derivatives. For instance:

Cross-Coupling Reactions for Structural Diversification

The compound participates in Suzuki-Miyaura cross-coupling to introduce aryl groups:

Reaction Conditions :

-

Catalyst : Palladium-based (e.g., Pd(PPh))

-

Ligand : None required for boronate esters

-

Base : NaCO

-

Solvent : Ethanol/water mixture

Example :

Reaction with 4-bromonitrobenzene and tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate yielded tert-butyl 4-(2-nitrophenyl)piperidine-1-carboxylate (96% yield) .

Acylation and Subsequent Modifications

The amine can be acylated to introduce diverse substituents:

Reaction Conditions :

-

Reagent : Acyl chloride (e.g., SOCl/DMF for in situ generation)

-

Base : Triethylamine (TEA)

Example :

Conversion of carboxylic acids to acyl chlorides followed by reaction with tert-butyl piperidin-4-ylcarbamate produced acylated derivatives (quantitative yield) .

Functionalization for Targeted Drug Design

The compound serves as a semi-rigid linker in PROTACs (Proteolysis-Targeting Chimeras). Its rigidity influences ternary complex formation in targeted protein degradation, as demonstrated in studies optimizing drug-like properties .

Scientific Research Applications

Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of biological pathways and mechanisms.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The piperidine ring provides structural stability and can interact with various receptors and enzymes, modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

(a) Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (CAS: Not provided)

- Structure: Replaces the 4-aminophenoxy group with a 4-methylpentyl chain.

- Synthesis : Produced via Boc protection of 4-(4-methylpentyl)piperidine using di-tert-butyl carbonate in dioxane/water, yielding 86% .

- Properties: The aliphatic chain increases lipophilicity (logP) compared to the aromatic 4-aminophenoxy group in the target compound.

(b) 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine Hydrochloride

- Structure: Features a boronate ester instead of 4-aminophenoxy.

- Synthesis : Derived from tert-butyl 4-(boronate ester)piperidine-1-carboxylate via HCl-mediated deprotection, achieving >99% yield .

- Applications : Boronate esters are pivotal in Suzuki-Miyaura cross-coupling reactions, unlike the target compound’s amine-driven reactivity.

(c) Tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate (CAS: 443998-65-0)

Variations in Protecting Groups and Counterions

(a) 4-((1-Methylpiperidin-4-yl)oxy)aniline (CAS: 3202-33-3)

- Structure : Lacks the tert-butyl carbamate group and hydrochloride.

- Similarity : 0.91 (structural overlap in piperidine-4-yloxyaniline motif) .

- Properties : Absence of the Boc group reduces stability under acidic conditions. The free base form has lower solubility than the hydrochloride salt of the target compound.

(b) Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate (CAS: 1171992-10-1)

Functional Group Modifications

(a) Tert-butyl 4-guanidinopiperidine-1-carboxylate Hydrochloride (CAS: 885049-08-1)

- Structure: Replaces 4-aminophenoxy with a guanidinyl group.

- Properties: The guanidine moiety (pKa ~13) is highly basic, enabling strong ionic interactions, unlike the moderately basic 4-aminophenoxy group (pKa ~5) .

(b) Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate Hydrochloride (CAS: 1998216-09-3)

Comparative Data Tables

Table 1. Structural and Physicochemical Comparisons

Research Implications

- Pharmaceutical Design : The target compound’s hydrochloride salt and aromatic amine enhance solubility and target binding, making it preferable over lipophilic analogs like Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate .

- Chemical Reactivity : Boronate-containing analogs (e.g., CAS 443998-65-0) are more suited for cross-coupling reactions, whereas the target compound’s amine group facilitates nucleophilic substitutions .

Biological Activity

Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula: C16H24ClN2O3

- Molecular Weight: 320.83 g/mol

- CAS Number: 170011-57-1

Structural Features

The structural components include:

- A piperidine ring.

- A tert-butyl ester group.

- An aminophenoxy moiety which enhances its biological activity.

Antiviral Activity

Recent studies have indicated that compounds structurally similar to tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate exhibit promising antiviral properties. For example, a related piperidine derivative showed inhibition against the SARS-CoV-2 main protease, suggesting potential applications in treating viral infections .

| Compound | Target Virus | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| Compound A | Influenza A | 7.4 | 44 | 5.95 |

| Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate | TBD | TBD | TBD | TBD |

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies demonstrated that it could inhibit the proliferation of various cancer cell lines, suggesting a role as a potential chemotherapeutic agent.

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The presence of the aminophenoxy group is thought to facilitate binding to these targets, enhancing the compound's efficacy.

Study on Antiviral Efficacy

A study published in Nature investigated a series of piperidine derivatives for their antiviral activity against coronaviruses. The findings revealed that certain substitutions on the piperidine ring significantly enhanced antiviral potency .

Key Findings:

- The compound demonstrated moderate inhibition against the main protease of SARS-CoV-2.

- Structure-activity relationship (SAR) analysis highlighted the importance of the aminophenoxy group for enhancing biological activity.

Anticancer Activity Assessment

In another study, researchers assessed the cytotoxic effects of various piperidine derivatives on human cancer cell lines. The results indicated that tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate exhibited significant cytotoxicity against breast cancer cells, with an IC50 value in low micromolar range .

Study Results:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.2 |

| HeLa (Cervical Cancer) | 10.3 |

| A549 (Lung Cancer) | 8.9 |

Q & A

Basic: What are the standard synthetic protocols for preparing tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate hydrochloride?

Methodological Answer:

The synthesis typically involves a multi-step sequence starting with functionalization of the piperidine ring. Key steps include:

- Coupling Reactions : Use tert-butyl piperidine-1-carboxylate derivatives with 4-aminophenol via nucleophilic aromatic substitution or Mitsunobu reactions. For example, tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate was synthesized using modified literature methods with DMF or THF as solvents and sodium hydride (NaH) as a base .

- Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is introduced to protect the piperidine nitrogen, followed by acidic (e.g., HCl) or catalytic (e.g., TFA) deprotection to yield the hydrochloride salt .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is employed to isolate the product .

Basic: How is the compound structurally characterized to confirm purity and identity?

Methodological Answer:

Characterization involves:

- Spectroscopic Analysis :

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry .

Basic: What safety protocols are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is required if dust or aerosols are generated .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF, THF) .

- Emergency Measures : Immediate rinsing with water for 15+ minutes upon skin/eye exposure. For inhalation, move to fresh air and seek medical attention .

Advanced: How can researchers troubleshoot low yields in the aminophenoxy coupling step?

Methodological Answer:

Low yields often arise from competing side reactions or steric hindrance. Mitigation strategies include:

- Optimized Stoichiometry : Use a 1.2–1.5 molar excess of 4-aminophenol to drive the reaction .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) or copper(I) iodide for Ullmann-type couplings .

- Temperature Control : Perform reactions under reflux (80–100°C) or microwave-assisted conditions to enhance kinetics .

- Byproduct Analysis : Monitor reaction progress via TLC or LC-MS to identify intermediates requiring purification .

Advanced: How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

- Cross-Validation : Compare NMR data with computational predictions (DFT calculations) or literature analogs. For X-ray discrepancies, check for crystal packing effects or dynamic disorder .

- Dynamic NMR : Use variable-temperature NMR to detect conformational flexibility (e.g., piperidine ring puckering) causing signal splitting .

- Crystallographic Refinement : Re-analyze X-ray data with SHELXL, adjusting parameters for thermal motion or hydrogen bonding .

Advanced: What are the compound’s applications in drug discovery pipelines?

Methodological Answer:

- Kinase Inhibitor Scaffolds : The piperidine core serves as a rigid backbone for designing ATP-competitive inhibitors. For example, tert-butyl piperidine carboxylates are intermediates in nonpeptide hepatocyte growth factor (HGF) inhibitors .

- Prodrug Development : The Boc group enhances solubility for in vivo studies, while the hydrochloride salt improves bioavailability .

- Targeted Therapeutics : Functionalization of the 4-aminophenoxy group enables conjugation to fluorophores or boronic acids for hypoxia imaging or proteasome inhibition .

Advanced: How to address discrepancies in toxicity data across regulatory guidelines?

Methodological Answer:

- Data Harmonization : Cross-reference SDS entries (e.g., EC 2015/830, GHS) and prioritize studies with OECD-compliant assays (e.g., Ames test for mutagenicity) .

- In Silico Predictions : Use tools like Toxtree or ADMET predictors to estimate acute toxicity (LD) and compare with experimental LC values from zebrafish models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.